3-Amino-2-hydroxy-4-phenylbutanoic acid
Overview
Description
3-Amino-2-hydroxy-4-phenylbutanoic acid, also known as Allophenylnorstatine or Phenylnorstatine, is a compound with the molecular formula C10H13NO31. It has a molecular weight of 195.21 g/mol1. This compound is used as a key intermediate for the synthesis of various bioactive compounds2.
Synthesis Analysis
The synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic acid involves several steps. The reaction of nitromethane with benzyl bromide in the presence of sodium ethoxide yields 1-nitro-2-phenylethane. This compound then condenses with glyoxylic acid monohydrate in sodium ethoxide/ethanol to produce 3-nitro-2-hydroxy-4-phenylbutyric acid. This compound is then hydrogenated to form 3-Amino-2-hydroxy-4-phenylbutanoic acid3.Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-2-hydroxy-4-phenylbutanoic acid1. The InChI string is InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)1. The canonical SMILES representation is C1=CC=C(C=C1)CC(C(C(=O)O)O)N1.
Chemical Reactions Analysis
The compound is involved in the formation of amide bonds with alpha-hydroxy-beta-amino acid derivatives45.
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 428.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C8. It has a molar refractivity of 51.6±0.3 cm3, a polar surface area of 84 Å2, and a molar volume of 151.8±3.0 cm38.
Scientific Research Applications
Component of Bestatin : 3-Amino-2-hydroxy-4-phenylbutanoic acid is a key component in bestatin, which is an inhibitor of aminopeptidase B and leucine aminopeptidase. This has been demonstrated through X-ray crystallographic analysis and synthesis studies (Nakamura et al., 1976), (Kato et al., 1980).
Synthesis Methods : Various methods for the synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic acid have been explored. These include amino acid protocols, organometallic methods, acetophenone methods, enzyme routes, and other approaches, highlighting its potential application for commercialization (Huang Yibo, 2013).
Affinity Chromatography : Derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid have been examined as immobilized ligands for efficient and economical aminopeptidase adsorbents in affinity chromatography (Röhm, 1982).
Stereochemistry and Structure Analysis : The absolute stereochemistry of 3-Amino-2-hydroxy-4-phenylbutanoic acid has been established through X-ray diffraction studies, contributing significantly to the field of stereochemistry (Nakamura et al., 1976).
Pharmaceutical Applications : Its role in the synthesis of aminopeptidase inhibitors suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting specific enzymes (Huang Yibo, 2013).
Safety And Hazards
Future Directions
3-Amino-2-hydroxy-4-phenylbutanoic acid and its derivatives have potential applications in the development of various bioactive compounds, including inhibitors for aminopeptidase N, HIV-l protease, and renin2. Further research and development in these areas could lead to new therapeutic agents.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
3-amino-2-hydroxy-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-hydroxy-4-phenylbutanoic acid | |
CAS RN |
62084-21-3 | |
Record name | Phenylnorstatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062084213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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